molecular formula C19H14Cl3NO2 B1423331 1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone CAS No. 478045-92-0

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

Cat. No.: B1423331
CAS No.: 478045-92-0
M. Wt: 394.7 g/mol
InChI Key: CDDVFLGZHCTJKG-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is a useful research compound. Its molecular formula is C19H14Cl3NO2 and its molecular weight is 394.7 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemistry and Properties

1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone is related to compounds with significant chemical variability, such as 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine. Research has explored their preparation, properties, and complex compound formation, highlighting their potential in spectroscopy, structural chemistry, magnetic properties, and biological and electrochemical activities. This underlines a broad spectrum of scientific applications, from materials science to biochemistry, though more specific uses of the compound remain to be fully explored (Boča et al., 2011).

Hydroxypyridinone Complexes

The compound is structurally related to hydroxypyridinones, which have been studied for their metal chelating properties, particularly with aluminum and iron. These compounds are recognized for their efficiency in chelating metals and have potential medical applications, such as in treatments for metal overload disorders. The development of hydroxypyridinone derivatives aims to improve physico-chemical and pharmacokinetic properties for better medical application, emphasizing the compound's relevance in pharmaceutical and medicinal chemistry (Santos, 2002).

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(2,4-dichlorophenyl)methyl]-4-hydroxypyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl3NO2/c20-14-4-1-12(2-5-14)11-23-8-7-18(24)16(19(23)25)9-13-3-6-15(21)10-17(13)22/h1-8,10,24H,9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDDVFLGZHCTJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC(=C(C2=O)CC3=C(C=C(C=C3)Cl)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 2
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 3
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 4
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 5
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone
Reactant of Route 6
1-(4-chlorobenzyl)-3-(2,4-dichlorobenzyl)-4-hydroxy-2(1H)-pyridinone

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